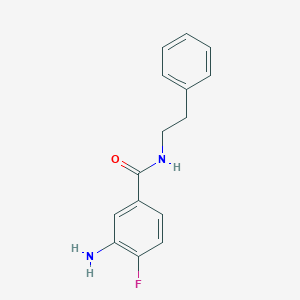

3-amino-4-fluoro-N-(2-phenylethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-fluoro-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c16-13-7-6-12(10-14(13)17)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTXSUVTCFBKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-fluoro-N-(2-phenylethyl)benzamide typically involves the condensation of 3-amino-4-fluorobenzoic acid with 2-phenylethylamine. This reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the synthesis can be optimized by using continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-fluoro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The fluoro substituent can be reduced under specific conditions.

Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: De-fluorinated or partially reduced products.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

3-amino-4-fluoro-N-(2-phenylethyl)benzamide exhibits significant pharmacological properties that make it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may possess anticancer properties. For instance, research into related benzamide derivatives has shown promising results against various cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth and proliferation positions it as a potential lead compound for anticancer drug development .

Anti-inflammatory Effects

The compound may also play a role in modulating inflammatory responses. Compounds with similar structures have been documented to inhibit the activity of the IκB kinase (IKK) complex, which is crucial in the activation of NF-κB, a transcription factor involved in inflammatory processes. This inhibition could be beneficial in treating autoimmune diseases and chronic inflammatory conditions .

Treatment of Neuropathic Pain

Research indicates that compounds with structural similarities to this compound can act as allosteric modulators of cannabinoid receptors, which are implicated in pain modulation. Such compounds have demonstrated efficacy in preclinical models of neuropathic pain, suggesting potential therapeutic applications in pain management .

Antimalarial Activity

Investigations into related benzamide derivatives have shown antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship studies highlight how modifications to the benzamide structure can enhance efficacy against malaria, indicating a broader potential for compounds like this compound in antimalarial therapies .

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies are critical for optimizing the pharmacological properties of this compound and its analogs. These studies focus on modifying functional groups to enhance potency, selectivity, and metabolic stability while minimizing toxicity .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- A study on N-Aryl oxadiazolamines revealed significant anticancer activity across multiple cancer cell lines, emphasizing the importance of structural modifications for improved efficacy .

- Another investigation into fluorinated compounds demonstrated enhanced drug-like properties through strategic modifications, showcasing the potential benefits of incorporating fluorine into medicinal compounds .

Conclusion and Future Directions

The compound this compound represents a promising area of research within medicinal chemistry, particularly for its potential applications in cancer therapy, pain management, and infectious disease treatment. Continued exploration through SAR studies and clinical trials will be essential to fully understand its therapeutic capabilities and to develop effective drugs based on its structure.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-amino-4-fluoro-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related benzamide derivatives:

Physicochemical Properties

- Lipophilicity: The 2-phenylethyl group increases logP values, enhancing membrane permeability. Fluorine and amino groups balance this by introducing polarity .

- Solubility: Amino and hydroxyl groups improve aqueous solubility (e.g., 2-hydroxy derivatives ), while trifluoromethyl and phenylethyl groups reduce it.

Biological Activity

3-Amino-4-fluoro-N-(2-phenylethyl)benzamide (CAS No. 1155913-52-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FN3O, and it features a benzamide core with an amino group and a fluorine substituent. The structural characteristics contribute to its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating potent inhibitory effects on solid tumor cells . This suggests that this compound may also possess similar antitumor efficacy, warranting further investigation.

Enzyme Inhibition

The compound's structural analogs have shown promise as inhibitors of histone deacetylases (HDACs), which are critical in cancer biology. For example, another derivative exhibited class I HDAC selectivity with an IC50 of 95.48 nM against HDAC3 . This highlights the potential for this compound to act as a selective HDAC inhibitor, contributing to its therapeutic profile.

The mechanism of action for this compound likely involves the modulation of enzyme activity through competitive inhibition or binding to specific receptors. The presence of the amino and fluorine groups may enhance binding affinity to target proteins, facilitating its biological effects.

Study on Antiviral Activity

A study on N-phenylbenzamide derivatives revealed that modifications at specific positions could lead to antiviral activity against enterovirus 71 (EV71). While not directly tested on this compound, these findings suggest that similar benzamide structures may exhibit antiviral properties .

Structure-Activity Relationship (SAR)

Research into the SAR of benzamide derivatives indicates that substituents significantly impact biological activity. For instance, the introduction of fluorine at the para position has been associated with enhanced potency against certain cancer cell lines . This insight supports the hypothesis that this compound could be optimized for improved activity through structural modifications.

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-amino-4-fluoro-N-(2-phenylethyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. For example, analogous benzamide derivatives are synthesized via nucleophilic acyl substitution using activated acyl chlorides (e.g., 4-trifluoromethyl benzoyl chloride) and amine precursors under anhydrous conditions . Key factors include:

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalysts : Triethylamine or sodium carbonate is used to scavenge HCl during coupling .

- Solvent : Dichloromethane (DCM) or acetonitrile is preferred for solubility and inertness.

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%).

Q. How is X-ray crystallography applied to confirm the structural conformation of benzamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. For example, a related fluoro-benzamide derivative (C17H12F2N2OS) crystallizes in an orthorhombic system (space group P212121) with unit cell parameters:

- a = 7.0982 Å, b = 11.423 Å, c = 18.949 Å, V = 1536.5 ų .

- Data collection uses a Stoe IPDS-II diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections are applied via multi-scan methods .

Q. What safety protocols are critical for handling mutagenic benzamide intermediates?

- Methodological Answer : Hazard assessments (e.g., Ames II testing) guide handling:

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., benzyl chloride analogs) .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Store light-sensitive compounds in amber vials at –20°C .

- Waste Disposal : Neutralize acyl chlorides with ice-cold sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example:

- Reaction Path Search : Tools like GRRM or AFIR explore potential energy surfaces to identify low-barrier pathways .

- Solvent Effects : COSMO-RS simulations predict solvation effects on reaction kinetics.

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data. A recent study achieved 85% accuracy in predicting regioselectivity for trifluoromethylbenzamide derivatives .

Q. How can researchers resolve contradictions in reported biological activities of benzamide derivatives targeting bacterial enzymes?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:

- Enzyme Assays : Use purified AcpS-PPTase (a bacterial target) in kinetic assays (IC50 measurements) to confirm direct inhibition .

- Selectivity Profiling : Compare activity against homologous human enzymes (e.g., human PPTases) to rule out non-specific binding .

- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., via soaking experiments) to identify binding motifs .

Q. What analytical techniques are critical for characterizing synthetic intermediates?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR (400 MHz, DMSO-d6) identifies amine proton shifts (δ 6.8–7.2 ppm) and confirms amide bond formation (δ 8.2–8.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) quantify purity and detect byproducts (e.g., hydrolyzed acyl chlorides) .

- DSC/TGA : Differential scanning calorimetry monitors thermal stability; decomposition onset >150°C indicates shelf-life suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.